molecular formula C20H21N3O3 B2644116 1-(4-benzoylphenoxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-2-ol CAS No. 701932-43-6

1-(4-benzoylphenoxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-2-ol

Cat. No.: B2644116
CAS No.: 701932-43-6
M. Wt: 351.406
InChI Key: TVHOZRUXNBWNSP-UHFFFAOYSA-N
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Description

1-(4-benzoylphenoxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-2-ol is a useful research compound. Its molecular formula is C20H21N3O3 and its molecular weight is 351.406. The purity is usually 95%.
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Scientific Research Applications

Structural Studies in Azolylmethanes

Research on compounds with similar structures, such as azolylmethanes, has focused on comparing the crystal structures of fungicidal azolylmethanes, including their conformations and intramolecular hydrogen bonding. These studies are fundamental for understanding the molecular interactions and stability of these compounds, which could be relevant for the compound (Anderson et al., 1984).

Synthesis of Novel Derivatives and Their Antimicrobial Activity

Another area of research involves the microwave-assisted synthesis of novel 1,2,3-triazole derivatives and their evaluation for antibacterial and antifungal activities. Such methodologies could potentially be applied to synthesize derivatives of "1-(4-benzoylphenoxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-2-ol" and assess their biological activities (Ashok et al., 2013).

Heterogeneously Catalysed Condensations

Investigations on the condensation reactions of glycerol with various aldehydes and ketones to produce cyclic acetals highlight the potential for synthesizing a wide range of compounds with diverse applications, including as intermediates for pharmaceuticals or agrochemicals (Deutsch et al., 2007).

ReI(CO)3+ Complexes with N∩O− Bidentate Ligands

The study of rhenium(I) complexes with ligands similar in structure to "this compound" reveals insights into their molecular structures, stability, and potential for application in catalysis and material science (Czerwieniec et al., 2002).

Generation of a Structurally Diverse Library

Using a ketonic Mannich base derived from 2-acetylthiophene, researchers have generated a diverse library of compounds through alkylation and ring closure reactions. This approach could offer a pathway to synthesize a wide variety of derivatives based on "this compound" for different scientific applications (Roman, 2013).

Properties

IUPAC Name

[4-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-hydroxypropoxy]phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-14-21-15(2)23(22-14)12-18(24)13-26-19-10-8-17(9-11-19)20(25)16-6-4-3-5-7-16/h3-11,18,24H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHOZRUXNBWNSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CC(COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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